1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 4-ethoxy-3-methylphenylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-chlorophenyl group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorophenyl group.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Lacks the sulfonyl and ethoxy groups, making it less complex.
4-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperazine: Lacks the 4-chlorophenyl group, affecting its biological activity.
Uniqueness
1-(4-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorophenyl and 4-ethoxy-3-methylphenylsulfonyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C19H23ClN2O3S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-19-9-8-18(14-15(19)2)26(23,24)22-12-10-21(11-13-22)17-6-4-16(20)5-7-17/h4-9,14H,3,10-13H2,1-2H3 |
InChI Key |
ZCEAUQZGCBZVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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